Cas no 93135-85-4 (9-Hexadecen-1-ol,methanesulfonate, (Z)- (9CI))
9-Hexadecen-1-ol,methanesulfonate, (Z)- (9CI) Chemical and Physical Properties
Names and Identifiers
-
- 9-Hexadecen-1-ol,methanesulfonate, (Z)- (9CI)
- CIS-9-HEXADECENYL METHANESULFONATE
- SNUPNOSJSJKCJM-HJWRWDBZSA-N
- [(Z)-hexadec-9-enyl] methanesulfonate
- cis-9-Hexadecenyl methanesulfonate, >=98%
- 93135-85-4
- Palmitoleyl Methane Sulfate
- SCHEMBL14759635
- (Z)-hexadec-9-enyl methanesulfonate
-
- Inchi: 1S/C17H34O3S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-21(2,18)19/h8-9H,3-7,10-17H2,1-2H3/b9-8-
- InChI Key: SNUPNOSJSJKCJM-HJWRWDBZSA-N
- SMILES: S(C)(=O)(=O)OCCCCCCCC/C=C\CCCCCC
Computed Properties
- Exact Mass: 318.22286612g/mol
- Monoisotopic Mass: 318.22286612g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 21
- Rotatable Bond Count: 15
- Complexity: 328
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 6.5
- Topological Polar Surface Area: 51.8Ų
Experimental Properties
- PSA: 51.75000
- LogP: 6.30070
9-Hexadecen-1-ol,methanesulfonate, (Z)- (9CI) Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Larodan | 44-1601-9-100mg |
Palmitoleyl methane sulfonate |
93135-85-4 | >99% | 100mg |
€81.00 | 2025-03-07 |
9-Hexadecen-1-ol,methanesulfonate, (Z)- (9CI) Related Literature
-
Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
-
Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
-
Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
-
Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
Additional information on 9-Hexadecen-1-ol,methanesulfonate, (Z)- (9CI)
Introduction to 9-Hexadecen-1-ol,Methanesulfonate, (Z)- (9CI) and Its Applications in Modern Research
9-Hexadecen-1-ol,Methanesulfonate, (Z)- (9CI), identified by the CAS number 93135-85-4, is a specialized chemical compound that has garnered significant attention in the field of biochemical and pharmaceutical research. This compound, characterized by its (Z)-configuration and methanesulfonate esterification, exhibits unique properties that make it a valuable tool in various scientific applications. The long-chain alcohol backbone of 9-Hexadecen-1-ol provides a distinctive structural framework, which is leveraged in multiple domains, including drug delivery systems, lipid-based formulations, and as an intermediate in synthetic chemistry.
The methanesulfonate moiety attached to the 9-Hexadecen-1-ol molecule enhances its solubility in polar solvents, making it particularly useful in aqueous-based systems. This property is especially relevant in pharmaceutical formulations where bioavailability and solubility are critical factors. The (Z)-configuration of the double bond introduces a specific stereochemical environment that can influence interactions with biological targets, making this compound a subject of interest for medicinal chemists exploring structure-activity relationships.
In recent years, the application of 9-Hexadecen-1-ol,Methanesulfonate, (Z)- (9CI) has expanded into several cutting-edge research areas. One notable area is its use as a precursor in the synthesis of complex lipid-based nanoparticles. These nanoparticles are being investigated for their potential in targeted drug delivery, particularly in oncology and infectious disease treatments. The long hydrocarbon chain of 9-Hexadecen-1-ol allows for the formation of stable vesicles that can encapsulate hydrophobic drugs, improving their delivery efficiency and reducing side effects.
Additionally, the compound has shown promise in the development of biosensors and diagnostic tools. Its unique chemical properties enable it to interact with specific biomolecules, facilitating the detection of disease markers at early stages. Researchers are exploring its integration into enzyme-linked immunosorbent assays (ELISAs) and other immunoassays where high specificity and sensitivity are required. The methanesulfonate group enhances binding affinity while maintaining compatibility with biological matrices.
The role of 9-Hexadecen-1-ol,Methanesulfonate, (Z)- (9CI) in material science is also emerging as a significant area of study. Its ability to form stable monolayers on surfaces makes it useful in creating anti-fouling coatings and lubricants. These applications are particularly relevant in industries where surface interactions significantly impact performance, such as marine coatings and microelectronics manufacturing. The stereochemical configuration of the compound influences its adhesion properties, providing a tunable parameter for material design.
From a synthetic chemistry perspective, 9-Hexadecen-1-ol,Methanesulfonate, (Z)- (9CI) serves as a versatile building block for more complex molecules. Its methanesulfonate derivative allows for further functionalization through nucleophilic substitution reactions, enabling the creation of diverse chemical entities. This flexibility is particularly valuable in drug discovery pipelines where rapid access to novel analogs is essential for optimizing pharmacological properties.
The biocompatibility of 9-Hexadecen-1-ol,Methanesulfonate, (Z)- (9CI) has been a focus of recent toxicological studies. Researchers have investigated its effects on cell cultures and animal models to assess its potential as a non-toxic additive in pharmaceutical formulations. Preliminary findings suggest that at appropriate concentrations, the compound does not induce significant cytotoxicity or systemic toxicity. This makes it an attractive candidate for clinical applications where safety is paramount.
The industrial synthesis of 9-Hexadecen-1-ol,Methanesulfonate, (Z)- (9CI) involves multi-step processes that require precise control over reaction conditions to ensure high yield and purity. Advances in catalytic methods have improved the efficiency of these processes, making large-scale production more feasible. The use of green chemistry principles has also been explored to minimize environmental impact during synthesis.
In conclusion, 9-Hexadecen-1-ol,Methanesulfonate, (Z)- (9CI), CAS number 93135-85-4, is a multifaceted compound with broad applications across biochemical research and industrial chemistry. Its unique structural features and functional groups make it indispensable in drug delivery systems, biosensor development, material science, and synthetic chemistry. As research continues to uncover new possibilities for this compound, its significance in advancing scientific knowledge and technological innovation is likely to grow further.
93135-85-4 (9-Hexadecen-1-ol,methanesulfonate, (Z)- (9CI)) Related Products
- 16156-50-6(Hexyl Methanesulfonate)
- 35709-09-2(Oleyl Mesylate)
- 64818-37-7(Hept-6-en-1-yl methanesulfonate)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)